molecular formula C13H17IN2O2 B15344798 Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate CAS No. 1131614-86-2

Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate

Cat. No.: B15344798
CAS No.: 1131614-86-2
M. Wt: 360.19 g/mol
InChI Key: FDOQXLPZOUOLLE-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate ( 1131614-86-2) is a chemical building block of significant interest in medicinal and organic chemistry. Its molecular formula is C13H17IN2O2, with a molecular weight of 360.19 g/mol . This compound is designed as a bifunctional synthetic intermediate. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules with diverse biological activities . The presence of this moiety allows for further functionalization via alkylation or acylation on the nitrogen atoms, enabling researchers to fine-tune the properties and activity of target molecules. Simultaneously, the aromatic iodine substituent provides a highly reactive handle for modern transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings . This allows for the facile formation of new carbon-carbon bonds and the construction of more complex molecular architectures. While the specific biological profile of this exact molecule may not be fully documented, its structural features are commonly employed in the synthesis of potential therapeutic agents. For instance, similar piperazine-containing benzoate derivatives are investigated as key intermediates in the development of kinase inhibitors and other pharmacologically active compounds . This product is intended for research purposes as a chemical standard and synthetic precursor. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

1131614-86-2

Molecular Formula

C13H17IN2O2

Molecular Weight

360.19 g/mol

IUPAC Name

methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate

InChI

InChI=1S/C13H17IN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3

InChI Key

FDOQXLPZOUOLLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a piperazine moiety. One common synthetic route includes the following steps:

    Iodination: The starting material, 3-methylbenzoic acid, is iodinated using iodine and an oxidizing agent such as nitric acid to form 3-iodo-4-methylbenzoic acid.

    Esterification: The 3-iodo-4-methylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce methyl 3-iodo-4-methylbenzoate.

    Piperazine Introduction: Finally, the methyl 3-iodo-4-methylbenzoate is reacted with piperazine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Hydrolysis: Formation of 3-iodo-4-(piperazin-1-ylmethyl)benzoic acid.

Scientific Research Applications

Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Piperazine/Piperidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate 1131614-86-2 C₁₃H₁₇IN₂O₂ 360.19 Piperazine, iodobenzene, methyl ester Pharmaceutical intermediate
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate 1131614-96-4 C₁₄H₁₉IN₂O₂ 374.22 4-Methylpiperazine, ethyl ester Research chemical
Methyl 3-iodo-4-(piperidin-1-yl)benzoate 1131614-63-5 C₁₃H₁₆INO₂ 345.18 Piperidine, methyl ester High-purity pharmaceutical intermediate
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate 1131614-56-6 C₁₃H₁₇INO₂ 346.02 Pyrrolidine, methyl ester Synthetic precursor
Key Findings:

Substituent Effects on Reactivity :

  • The piperazine group in the target compound enhances solubility in polar solvents compared to piperidine or pyrrolidine analogs, which are more lipophilic .
  • Ethyl esters (e.g., CAS 1131614-96-4) exhibit slightly higher molecular weights and altered pharmacokinetic profiles compared to methyl esters .

Biological Activity: While methyl benzoate derivatives are known for insecticidal properties (e.g., methyl benzoate LC₅₀ = 0.1 µL/L air against Plodia interpunctella), the piperazine/iodine-substituted variants are tailored for medicinal applications, such as kinase inhibition or receptor modulation .

Functional Group Variations in Benzoate Derivatives

Table 2: Functional Group Impact on Properties
Compound Type Example CAS Functional Group Modifications Key Properties
Iodinated Benzoates 1131614-86-2 Iodo + piperazine High cross-coupling reactivity
Nitro/Methoxy Derivatives Multiple (e.g., methyl 2-nitrobenzoate) Nitro/methoxy groups Enhanced stability, altered bioactivity
Natural Benzoates Methyl benzoate No heterocyclic substituents Insecticidal, fragrant
Key Findings:

Iodine vs. Nitro Groups :

  • Iodine facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis, whereas nitro groups are reducible to amines for further functionalization .
  • Methoxy groups (e.g., methyl 3-methoxybenzoate) improve thermal stability but reduce reactivity in electrophilic substitutions .

Piperazine vs. Non-Cyclic Amines: Piperazine-containing compounds exhibit pH-dependent solubility due to the basic nitrogen atoms, unlike non-cyclic analogs like benzyl benzoate .

Biological Activity

Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C13_{13}H15_{15}I N2_{2}O2_{2}
  • Molecular Weight : Approximately 325.07 g/mol
  • Functional Groups : Iodine, piperazine, and ester functionalities.

The presence of the iodine atom enhances the compound's reactivity, while the piperazine moiety is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC13_{13}H15_{15}I N2_{2}O2_{2}
Molecular Weight~325.07 g/mol
Functional GroupsIodine, piperazine

This compound interacts with specific molecular targets, including enzymes and receptors. The piperazine ring can modulate the activity of various proteins, while the iodine atom may participate in halogen bonding, enhancing binding affinity and stability with target proteins . This dual interaction mechanism is pivotal for its biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies report IC50 values below 10 µM for specific enzymes, indicating strong inhibitory potency.
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer activity. In vivo studies demonstrated significant reductions in tumor markers in animal models treated with varying doses .
  • Neuropharmacological Effects : Given the piperazine component, there is potential for neuropharmacological applications, including interactions with neurotransmitter receptors which could influence conditions such as anxiety or depression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Enzyme Interaction :
A study demonstrated that this compound effectively inhibited specific enzymes at concentrations with IC50 values below 10 µM, indicating strong potency. This suggests its potential utility in therapeutic contexts where enzyme modulation is beneficial.

In Vivo Efficacy :
In a controlled animal study, varying doses of the compound were administered to assess therapeutic effects on inflammation and cancer models. Results indicated significant reductions in disease markers compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Q. Which computational modeling approaches can predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM force fields to simulate ligand-protein interactions over 100 ns.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Optimize binding poses at the B3LYP/6-31G* level to evaluate charge transfer between the iodine atom and target residues .

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